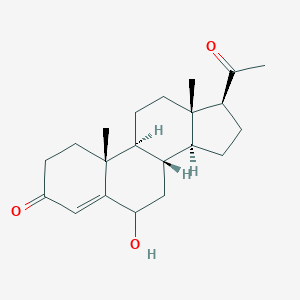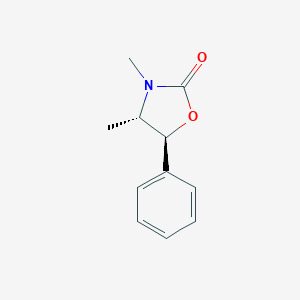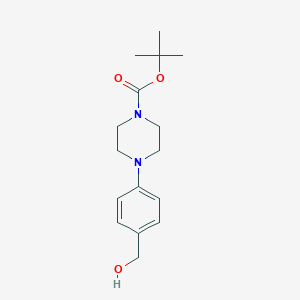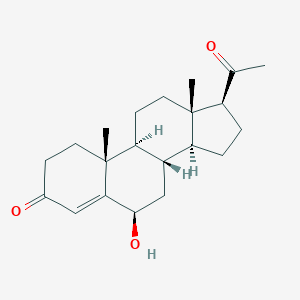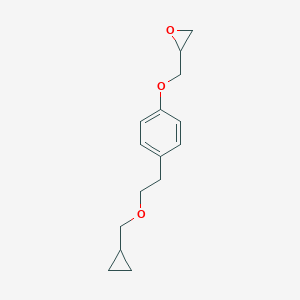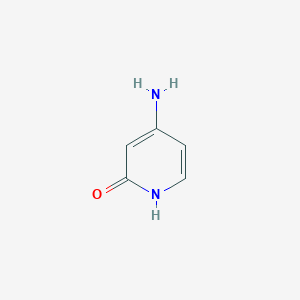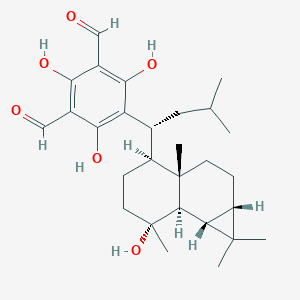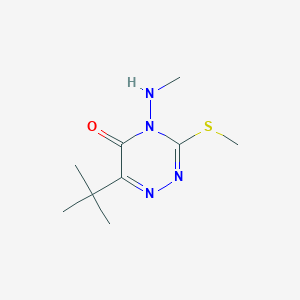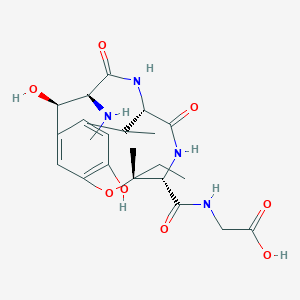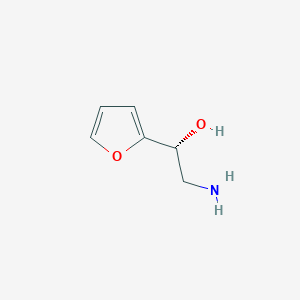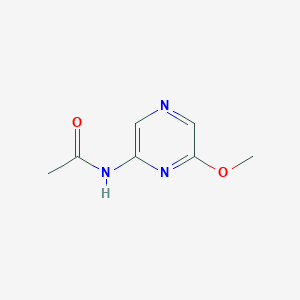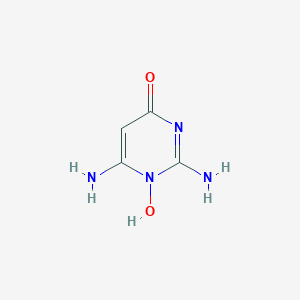
2,6-Diamino-1-hydroxypyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-1-hydroxypyrimidin-4-one, also known as DAPY, is a heterocyclic compound that has been widely studied for its potential pharmaceutical applications. DAPY is a pyrimidine derivative that has a unique structure that allows it to interact with a variety of biological targets, including enzymes and receptors.
Mecanismo De Acción
2,6-Diamino-1-hydroxypyrimidin-4-one exerts its pharmacological effects by binding to specific enzymes and receptors, inhibiting their activity and disrupting their function. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the active site of reverse transcriptase, preventing the synthesis of viral DNA. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the DNA of cancer cells, causing DNA damage and inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to have a variety of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis, and inhibition of cancer cell proliferation. 2,6-Diamino-1-hydroxypyrimidin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,6-Diamino-1-hydroxypyrimidin-4-one is its ability to inhibit the activity of several enzymes and receptors, making it a versatile drug candidate for the treatment of various diseases. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has a relatively low toxicity profile, making it a safe drug candidate for clinical trials. However, one of the limitations of 2,6-Diamino-1-hydroxypyrimidin-4-one is its poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2,6-Diamino-1-hydroxypyrimidin-4-one, including the optimization of its synthesis and purification methods, the identification of new targets for drug development, and the development of new drug delivery systems to improve its bioavailability. Additionally, research on the pharmacokinetics and pharmacodynamics of 2,6-Diamino-1-hydroxypyrimidin-4-one in vivo will be important for the development of safe and effective therapeutic agents.
Métodos De Síntesis
The synthesis of 2,6-Diamino-1-hydroxypyrimidin-4-one can be achieved through several methods, including the reaction of 2,6-diaminopyrimidine with glyoxylic acid or its derivatives. Another common method involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of 2,6-Diamino-1-hydroxypyrimidin-4-one with high purity.
Aplicaciones Científicas De Investigación
2,6-Diamino-1-hydroxypyrimidin-4-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, HIV, and tuberculosis. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to inhibit the activity of several enzymes, including reverse transcriptase, integrase, and topoisomerase II. These enzymes are essential for the replication of viruses and cancer cells, making them attractive targets for drug development.
Propiedades
Número CAS |
131230-62-1 |
|---|---|
Nombre del producto |
2,6-Diamino-1-hydroxypyrimidin-4-one |
Fórmula molecular |
C4H6N4O2 |
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
2,6-diamino-1-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)7-4(6)8(2)10/h1,10H,5H2,(H2,6,7,9) |
Clave InChI |
PHBRROLCXYXCIU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=NC1=O)N)O)N |
SMILES canónico |
C1=C(N(C(=NC1=O)N)O)N |
Sinónimos |
4(3H)-Pyrimidinone, 2,6-diamino-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



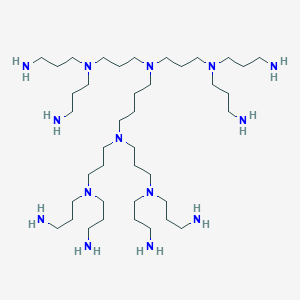
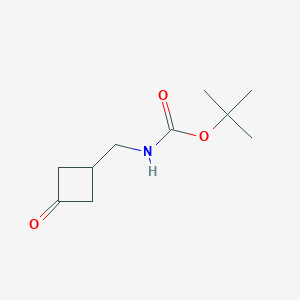
![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)
